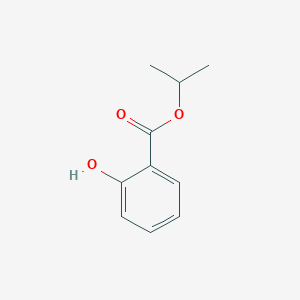
Salicylate d'isopropyle
Vue d'ensemble
Description
Isopropyl salicylate is an ester formed by the condensation of salicylic acid and isopropyl alcohol. It is a transparent liquid that is sparingly soluble in water but soluble in ethyl alcohol and ether . This compound is known for its pleasant vegetal odor and is used in various applications, including as a flavor and perfume ingredient .
Applications De Recherche Scientifique
Isopropyl salicylate has several scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It serves as a model compound for studying ester hydrolysis and other biochemical processes.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the formulation of perfumes, flavors, and other consumer products
Mécanisme D'action
- Isopropyl salicylate, also known as octisalate, is commonly used in sunscreens as a UVB-absorbing agent .
Target of Action
Mode of Action
Remember to use sunscreen consistently and follow sun protection guidelines to safeguard your skin! 🌞🧴 .
Analyse Biochimique
Biochemical Properties
Isopropyl salicylate, like other salicylates, is synthesized from chorismate, which is derived from the shikimate pathway For instance, salicylic acid, a related compound, is known to irreversibly inhibit cyclooxygenase-1 and cyclooxygenase-2, enzymes involved in the conversion of arachidonic acid to prostaglandins and thromboxanes .
Cellular Effects
The cellular effects of isopropyl salicylate are not well-studied. Salicylic acid, a related compound, is known to have significant effects on cells. It treats acne by causing skin cells to slough off more readily, preventing pores from clogging up . It also has keratolytic, antibacterial, and photoprotective properties .
Molecular Mechanism
Salicylic acid, a related compound, works by directly and irreversibly inhibiting COX-1 and COX-2 to decrease the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes .
Temporal Effects in Laboratory Settings
It is known that salicylate poisoning can lead to serious and complex impacts on the patient’s physiology, and a successful outcome often requires prolonged physician time at the bedside with rapid responses to frequently changing laboratory and clinical parameters .
Dosage Effects in Animal Models
In dogs and cats, salicylate toxicity can occur with acute ingestions of 100 mg/kg and 50 mg/kg respectively . Adverse effects appear to be dosage-dependent .
Metabolic Pathways
Isopropyl salicylate is likely involved in similar metabolic pathways as other salicylates. Salicylates are synthesized from chorismate, which is derived from the shikimate pathway . In plants, salicylic acid biosynthesis originates from two pathways: the isochorismate synthase (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway .
Transport and Distribution
It was established that isopropyl salicylate can be used similarly to 1,3-diketones as a key component for a new efficient extraction system for selective separation of alkali metal cations .
Subcellular Localization
A machine learning method called LOCALIZER has been trained to predict the subcellular localization of plant proteins or the localization of eukaryotic effector proteins to chloroplasts, mitochondria, or nuclei in the plant cell .
Méthodes De Préparation
Isopropyl salicylate can be synthesized through esterification, where salicylic acid reacts with isopropyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. Industrial production methods often employ continuous esterification processes to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Isopropyl salicylate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, isopropyl salicylate can hydrolyze back into salicylic acid and isopropyl alcohol.
Oxidation: It can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents employed.
Comparaison Avec Des Composés Similaires
Isopropyl salicylate is similar to other salicylate esters, such as methyl salicylate and ethyl salicylate. it is unique in its specific odor profile and solubility characteristics. Similar compounds include:
Methyl salicylate: Known for its wintergreen scent and used in topical analgesics.
Ethyl salicylate: Used in flavorings and fragrances.
Acetylsalicylic acid (Aspirin): Widely used as an analgesic and anti-inflammatory drug
Isopropyl salicylate’s unique properties make it valuable in specific applications where its solubility and odor profile are advantageous.
Propriétés
IUPAC Name |
propan-2-yl 2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(2)13-10(12)8-5-3-4-6-9(8)11/h3-7,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEULQIJMIOWCHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060556 | |
| Record name | Benzoic acid, 2-hydroxy-, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607-85-2 | |
| Record name | Isopropyl salicylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl salicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-hydroxy-, 1-methylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-hydroxy-, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.222 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL SALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2265SZU9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
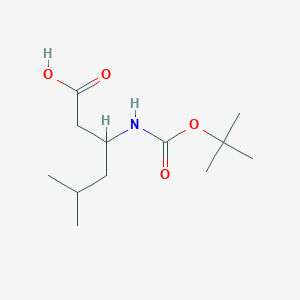
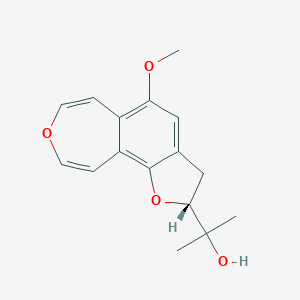
![tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate](/img/structure/B150075.png)
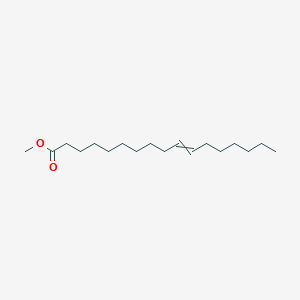

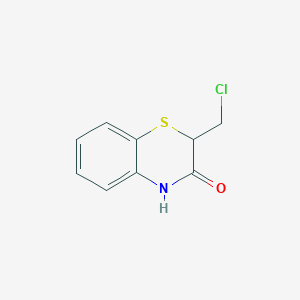
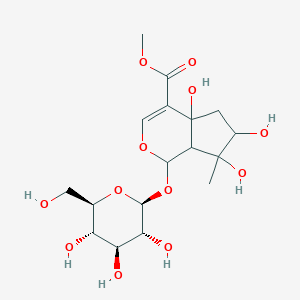
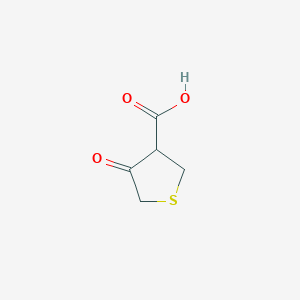

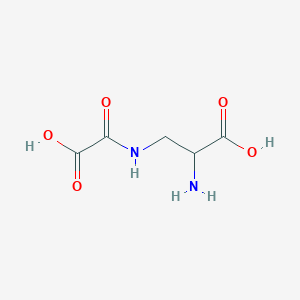
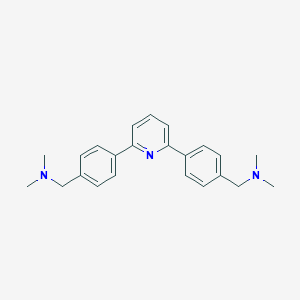
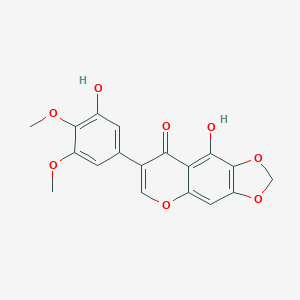
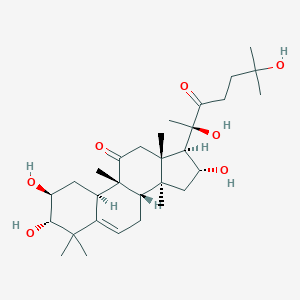
![2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B150100.png)
